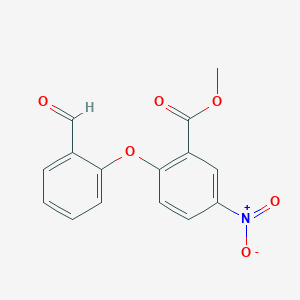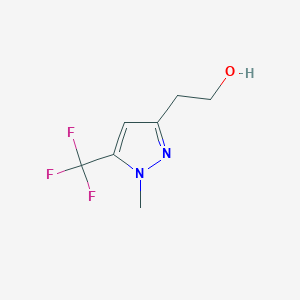
2-(4-nitrofenil)-5-(trifluorometil)-1,3,4-oxadiazol
Descripción general
Descripción
2-(4-nitrophenyl)-5-(trifluoromethyl)-1,3,4-oxadiazole is a heterocyclic compound that contains an oxadiazole ring This compound is of significant interest due to its unique chemical structure, which includes a nitro group and a trifluoromethyl group
Aplicaciones Científicas De Investigación
2-(4-nitrophenyl)-5-(trifluoromethyl)-1,3,4-oxadiazole has a wide range of scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, antiviral, and anticancer agent.
Materials Science: The compound is used in the development of organic light-emitting diodes (OLEDs) and other electronic materials.
Agrochemicals: It is explored for its potential as a pesticide or herbicide due to its bioactive properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-nitrophenyl)-5-(trifluoromethyl)-1,3,4-oxadiazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-nitrobenzohydrazide with trifluoroacetic anhydride under reflux conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the oxadiazole ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and solvents that are easily recoverable and recyclable can make the process more sustainable and cost-effective .
Análisis De Reacciones Químicas
Types of Reactions
2-(4-nitrophenyl)-5-(trifluoromethyl)-1,3,4-oxadiazole undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Cycloaddition: The oxadiazole ring can undergo cycloaddition reactions with various dienophiles.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen gas with a palladium catalyst.
Substitution: Reagents such as sodium hydride and alkyl halides are used.
Cycloaddition: Reactions are typically carried out under thermal or photochemical conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields 2-(4-Amino-phenyl)-5-trifluoromethyl-[1,3,4]oxadiazole, while nucleophilic substitution can introduce various alkyl or aryl groups at the trifluoromethyl position .
Mecanismo De Acción
The mechanism of action of 2-(4-nitrophenyl)-5-(trifluoromethyl)-1,3,4-oxadiazole varies depending on its application:
Antimicrobial Activity: The compound disrupts bacterial cell wall synthesis by inhibiting key enzymes.
Anticancer Activity: It induces apoptosis in cancer cells by activating caspase pathways and generating reactive oxygen species.
Electronic Applications: In OLEDs, the compound acts as an electron transport material, facilitating the movement of electrons within the device.
Comparación Con Compuestos Similares
Similar Compounds
1,2,4-Oxadiazole: Another isomer with different electronic properties and reactivity.
1,3,4-Thiadiazole: Contains sulfur instead of oxygen, leading to different chemical behavior.
1,2,5-Oxadiazole (Furazan): Known for its high-energy properties and use in explosives.
Uniqueness
2-(4-nitrophenyl)-5-(trifluoromethyl)-1,3,4-oxadiazole is unique due to the presence of both a nitro group and a trifluoromethyl group, which impart distinct electronic and steric effects. These functional groups enhance its reactivity and make it suitable for a wide range of applications, from medicinal chemistry to materials science .
Propiedades
IUPAC Name |
2-(4-nitrophenyl)-5-(trifluoromethyl)-1,3,4-oxadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4F3N3O3/c10-9(11,12)8-14-13-7(18-8)5-1-3-6(4-2-5)15(16)17/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRCMWEHBFZHSPY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NN=C(O2)C(F)(F)F)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4F3N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[6-(2-Fluorophenyl)pyridazin-3-yl]pyrrolidin-3-amine](/img/structure/B1404696.png)
![7-ethyl-6,7-dihydro[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,5H)-dione](/img/structure/B1404699.png)
![1-(2-{[3-(Trifluoromethyl)phenyl]amino}-1,3-thiazol-5-yl)ethan-1-one](/img/structure/B1404702.png)

![Dimethyl(2-{[5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]amino}ethyl)amine](/img/structure/B1404706.png)

![potassium [4-(9H-carbazol-9-yl)phenyl]trifluoroboranuide](/img/structure/B1404708.png)

![tert-butyl 4-{5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}piperidine-1-carboxylate](/img/structure/B1404710.png)

![(4-{2,4-Diaza-3-boratricyclo[7.3.1.0^{5,13}]trideca-1(13),5,7,9,11-pentaen-3-yl}phenyl)methanol](/img/structure/B1404713.png)
![tert-butyl N-[(5S)-5-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-5-[methoxy(methyl)carbamoyl]pentyl]carbamate](/img/structure/B1404715.png)
![4-Oxo-2-phenyl-4,5-dihydropyrazolo[1,5-a]pyrazine-3-carbaldehyde](/img/structure/B1404717.png)
